TSHR-NAM-S37a
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Overview
Description
TSHR-NAM-S37a is a novel highly selective negative allosteric modulator (NAM) of thyrotropin receptor (TSHR), binding at the ectodomain/TMD interface, between the converging helix, ECL1 and the IA, noncompetitively inhibiting PAM-C2-activation.
Scientific Research Applications
1. Understanding Intramolecular Signaling Mechanisms in TSHR
TSHR-NAM-S37a has been instrumental in elucidating the intramolecular signaling mechanisms at the interface of the ecto- and transmembrane domain (TMD) of the thyrotropin receptor (TSHR). It helps in understanding how the large TSH-bound ectodomain activates the TMD indirectly via an internal agonist. Research indicates that S37a binds at the ectodomain/TMD interface, affecting both TSH- and positive allosteric modulator-induced activation of TSHR. This information is critical for understanding activation or inhibition of the receptor by allosteric ligands (Marcinkowski et al., 2019).
2. Potential Treatment of Graves' Orbitopathy
This compound has potential as a treatment for Graves' Orbitopathy (GO). This application stems from its ability to inhibit the TSHR activation by thyrotropin itself and other activators. The unique shape of molecule S37a facilitates high TSHR selectivity, making it a promising candidate for further development in the treatment of GO (Marcinkowski et al., 2019).
3. Insights into Thyroid-Stimulating Hormone Receptor Signal Transduction
Studies on this compound contribute significantly to the understanding of thyroid-stimulating hormone receptor (TSHR) signal transduction. The TSHR plays a crucial role in thyroid gland growth and function. The understanding of molecular events from signal reception to amplification is deepened by insights gained from the use of this compound (Kleinau et al., 2013).
Properties
Molecular Formula |
C25H20N2O3S2 |
---|---|
Molecular Weight |
460.566 |
IUPAC Name |
(4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1 |
InChI Key |
YGFJFPYQZCZNIH-HSXTZPDUSA-N |
SMILES |
O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TSHR-NAM-S37a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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